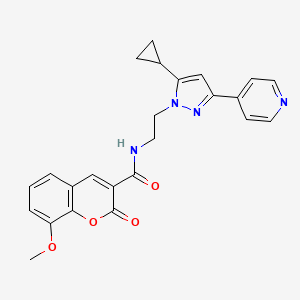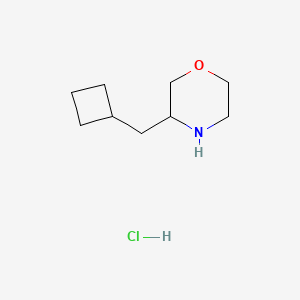
tert-Butyl hydroxyphenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl hydroxyphenylalaninate is a chemical compound with the molecular formula C13H19NO3 It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyl group and a hydroxy group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl hydroxyphenylalaninate can be synthesized through several methods. One common approach involves the esterification of phenylalanine with tert-butanol in the presence of an acid catalyst. The reaction typically uses anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents to facilitate the esterification process . The reaction conditions often involve refluxing the mixture to achieve the desired product in good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of flammable and hazardous reagents like tert-butanol and boron trifluoride diethyl etherate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hydroxyphenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl hydroxyphenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-substrate interactions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl hydroxyphenylalaninate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound can activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, which enhances the expression of antioxidant enzymes and reduces inflammation . Additionally, it can inhibit the activity of nuclear factor kappa-B (NF-κB), further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroquinone: A phenolic antioxidant with similar antioxidant properties.
tert-Butylphenol: Another compound with a tert-butyl group attached to a phenol ring, used in various industrial applications.
Phenylalanine derivatives: Other derivatives of phenylalanine with different functional groups attached.
Uniqueness
tert-Butyl hydroxyphenylalaninate is unique due to its combination of a tert-butyl group and a hydroxy group on the phenylalanine backbone. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxyamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCSSWTIDGQIS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)

![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
![6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2580785.png)
![ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2580787.png)
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

![N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2580792.png)
